2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
Description
Properties
Molecular Formula |
C14H21BrN2O |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3 |
InChI Key |
BZBDFNYAOTXPFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzylamine, ethylamine, and 3-methylbutanoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between 2-bromobenzylamine and 3-methylbutanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The chiral center at the 2-amino position can be introduced through chiral resolution techniques or by using chiral starting materials.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions at the Bromophenyl Group
The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity allows functionalization of the aromatic system, enhancing structural diversity for applications in medicinal chemistry and materials science.
Mechanistic Insight : The electron-withdrawing bromine activates the ring for NAS, while the steric bulk of the adjacent methylene group influences regioselectivity. p-TsOH or Lewis acids (e.g., BF₃·OEt₂) enhance electrophilicity at the ipso carbon .
Amide Bond Reactivity
The tertiary amide group participates in hydrolysis, reduction, and coupling reactions, modulated by its N-ethyl and N-benzyl substituents.
Hydrolysis
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 12h | 3-Methylbutanoic acid + Ethylbenzylamine | ~85% | Complete cleavage via acid-catalyzed mechanism |
| 2M NaOH, EtOH, 70°C, 8h | Sodium carboxylate + Free amine | ~78% | Base-mediated saponification |
Reduction
| Reagents | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄, THF, 0°C → 25°C | 4h | Tertiary amine derivative | Over-reduction observed |
| BH₃·THF, DCM, -10°C | 2h | Alcohol intermediate | Partial reduction |
Functionalization at the Amino Group
The secondary amino group (-NH₂) undergoes alkylation and acylation, enabling further derivatization.
| Reaction Type | Reagents/Conditions | Products | Efficiency |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C → 25°C | N-Acetylated derivative | 92% |
| Reductive Alkylation | Benzaldehyde, NaBH₃CN, MeOH, pH 4.5 | N-Benzylamino analog | 68% |
| Sulfonylation | Tosyl chloride, Pyridine, 12h | Sulfonamide product | 81% |
Key Limitation : Steric hindrance from the ethyl and benzyl groups reduces reactivity in bulkier electrophiles.
Oxidation Pathways
Controlled oxidation targets specific functional groups:
| Target Site | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Benzylic C-H | KMnO₄, H₂O, 80°C | Ketone derivative | Overoxidation to CO₂ if prolonged |
| Amino Group | H₂O₂, AcOH, 50°C | Nitroso intermediate | Requires strict pH control |
Catalytic Coupling Reactions
The compound participates in metal-catalyzed cross-couplings, leveraging its bromine and amide motifs:
| Reaction Type | Catalysts/Conditions | Products | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | N-Arylpiperazine derivatives | 65% |
| Ullmann Coupling | CuI, 1,10-Phenanthroline, DMF, 110°C | Bis-amide linked dimer | 58% |
Stability Under Various Conditions
Critical for storage and experimental design:
| Condition | Observation | Half-Life (25°C) | Degradation Products |
|---|---|---|---|
| pH 1 (HCl) | Rapid amide hydrolysis | 2.3h | Carboxylic acid + Ethylbenzylamine |
| pH 13 (NaOH) | Slow saponification | 48h | Sodium carboxylate + Amine |
| UV Light (254 nm) | Dehalogenation | 6h | Debrominated byproducts |
| 100°C (Dry Air) | Thermal decomposition | 1.5h | Unidentified polymeric species |
Comparison with Structural Analogs
Reactivity differences arising from bromine position and substituents:
| Compound | Key Reaction Difference | Relative Rate (vs. Target) |
|---|---|---|
| 4-Bromophenyl isomer | Faster NAS due to less steric hindrance | 1.8× |
| N,N-Dimethyl variant | Reduced amide hydrolysis | 0.3× |
| 3-Bromophenyl analog | Altered regioselectivity in cross-couplings | 1.2× |
This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with reactivity patterns dictated by its unique steric and electronic features. The bromophenyl group and tertiary amide structure enable transformations critical for pharmaceutical intermediate synthesis, while stability data inform practical handling requirements.
Scientific Research Applications
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to target proteins or enzymes, while the chiral center can influence the compound’s stereoselectivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Properties
The biological and physicochemical properties of butanamide derivatives are highly dependent on the substituents attached to the benzyl group and the amide nitrogen. Below is a comparative analysis with key analogs:
Table 1: Structural and Predicted Properties of Selected Butanamide Derivatives
*logP values estimated via fragment-based methods (e.g., Crippen’s method).
Key Observations:
Electronic and Steric Effects: The 2-bromo substituent in the target compound introduces significant steric hindrance and electron-withdrawing character, which may enhance binding affinity in hydrophobic pockets (e.g., ATP-binding sites of kinases). The 3-fluoro substituent in combines moderate electronegativity with minimal steric bulk, favoring interactions with polar residues in receptor sites.
This modification likely shifts the compound’s utility toward non-pharmacological applications, such as chemical synthesis intermediates.
Bioactivity Trends: Amino-substituted derivatives (target compound and ) are more likely to exhibit CNS activity due to their ability to cross the blood-brain barrier, whereas bulkier analogs like may prioritize peripheral targets.
Crystallographic and Structural Validation
- SHELX and SHELXL : Used for refining small-molecule structures, ensuring accurate bond lengths and angles in related butanamides .
- ORTEP-3 : Provides graphical representations of thermal ellipsoids, critical for visualizing conformational flexibility in compounds like and .
- Structure Validation : Tools like PLATON (as discussed in ) detect steric clashes and geometric outliers, ensuring reliability in comparative analyses.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide can be described as follows:
- Molecular Formula : C13H18BrN3O
- Molecular Weight : 303.21 g/mol
- IUPAC Name : this compound
This compound features a bromophenyl group, which is significant for its interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on benzoylthiourea derivatives have shown promising antibacterial effects against various pathogens, suggesting that modifications in the side chains can enhance efficacy against specific bacterial strains .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. In vitro studies have demonstrated that certain derivatives targeting tumor metabolism can inhibit cancer cell proliferation. For example, the inhibition of heat shock proteins has been linked to enhanced sensitivity of tumor cells to chemotherapy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.
- Apoptosis Induction : Some derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and survival .
Study on Antibacterial Activity
A study conducted on the antibacterial properties of related compounds revealed that modifications in the amine group significantly affected the antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that derivatives with halogen substitutions exhibited enhanced potency .
Research on Anticancer Activity
In a controlled laboratory setting, researchers tested the anticancer effects of various derivatives, including those structurally related to this compound. The findings indicated a dose-dependent inhibition of cancer cell lines, particularly in breast and prostate cancers. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Apoptosis induction | Induces programmed cell death |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Activity Level | Notes |
|---|---|---|
| Bromine substitution | High | Enhances interaction with biological targets |
| Ethyl group modification | Moderate | Affects solubility and permeability |
| Methyl group addition | Low | Minimal impact on activity |
Q & A
Q. What are the key synthetic challenges in preparing 2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide?
Methodological Answer:
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC, EDC) to link the bromophenylmethyl-ethylamine moiety to the 3-methylbutanamide backbone. Monitor reaction progress via TLC or HPLC to avoid side products like N-ethylation over-alkylation.
- Bromine Stability : The 2-bromophenyl group is prone to nucleophilic substitution under basic conditions. Maintain pH < 8 during synthesis to prevent debromination .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively separates stereoisomers. Confirm purity via -NMR (absence of doublets for diastereomers) and LC-MS .
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- -NMR : Assign the N-ethyl group (δ 1.1–1.3 ppm, triplet) and 3-methylbutanamide backbone (δ 0.9–1.0 ppm, singlet). The 2-bromophenyl protons appear as a deshielded multiplet (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (1640–1680 cm) and N–H bend (1550–1600 cm). Bromine’s inductive effect shifts C=O stretching to higher frequencies .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, related N-bromoaryl amides form centrosymmetric dimers via N–H⋯O interactions (bond length: 2.85–2.95 Å) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s tautomeric stability?
Methodological Answer:
- Tautomer Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare keto-amine vs. enol-imine forms. The bulky 3-methylbutanamide group favors the keto-amine tautomer due to reduced steric strain .
- Experimental Validation : Crystallize the compound and measure dihedral angles between aromatic and amide planes. A near-planar conformation (dihedral angle < 10°) indicates extended π-conjugation stabilizing the keto form .
- pH-Dependent Studies : Conduct UV-Vis spectroscopy in buffered solutions (pH 2–12). Shifts in λ correlate with tautomer prevalence (e.g., enol form dominates at pH > 10) .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Use methanol or ethanol for slow evaporation. Polar protic solvents enhance hydrogen-bonded dimer formation, as seen in N-(3-bromo-2-methylphenyl) analogs .
- Temperature Control : Crystallize at 4°C to slow nucleation and improve crystal size. Avoid DMSO/water mixtures, which may induce polymorphism.
- Data Collection : Resolve disorder in the ethyl group using high-resolution synchrotron radiation (0.8 Å). Refine anisotropic displacement parameters for bromine atoms .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported hydrogen-bonding motifs for similar bromoaryl amides?
Methodological Answer:
- Systematic Review : Compare data from Acta Crystallographica reports (e.g., vs. 8). For example, N-(3-bromo-2-methylphenyl)carboxamide forms dimers via N–H⋯O bonds, while 3-(2-bromophenyl)-N-phenyloxirane derivatives show weaker C–H⋯O interactions .
- Crystallographic Metrics : Analyze bond lengths and angles. Dimers with shorter N–H⋯O distances (≤2.9 Å) indicate stronger interactions, often influenced by electron-withdrawing substituents (e.g., bromine) .
- Computational Modeling : Use Mercury CSD software to overlay crystal structures. Differences in packing motifs may arise from alkyl chain flexibility or solvent inclusion .
Experimental Design Tables
Q. Table 1: Synthesis Optimization for this compound
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Catalyst | Pyridine | p-TsOH | p-TsOH |
| Reaction Time | 12 h | 24 h | 18 h |
| Yield | 45% | 68% | 72% |
Q. Table 2: Key Crystallographic Data from Related Compounds
| Compound | Space Group | Dihedral Angle (°) | N–H⋯O Bond Length (Å) | Reference |
|---|---|---|---|---|
| N-(3-Bromo-2-methylphenyl)carboxamide | P | 8.38 | 2.87 | |
| 3-(2-Bromophenyl)-N-phenyloxiraneamide | P2/c | 15.2 | 3.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
